![molecular formula C5H7NO2 B3324058 5-Oxopyrrolidine-3-carbaldehyde CAS No. 1784486-20-9](/img/structure/B3324058.png)
5-Oxopyrrolidine-3-carbaldehyde
Overview
Description
5-Oxopyrrolidine-3-carbaldehyde is a compound that has been studied for its interesting biological properties . It is a derivative of 5-oxopyrrolidine-3-carboxylic acids, which have been screened for biological activity due to the relatively simple method for preparing them . The five-membered pyrrolidine ring, a key component of this compound, is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, a group that includes 5-Oxopyrrolidine-3-carbaldehyde, involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . This process can be carried out by heating without a solvent or refluxing in EtOH (i-PrOH) with a catalytic amount of glacial HOAc .Molecular Structure Analysis
The molecular structure of 5-Oxopyrrolidine-3-carbaldehyde is characterized by a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-Oxopyrrolidine-3-carbaldehyde include the cyclization of 2-methylenesuccinic acid with various amines . This process results in the formation of 1-substituted 5-oxopyrrolidine-3-carboxylic acids .Mechanism of Action
While the specific mechanism of action for 5-Oxopyrrolidine-3-carbaldehyde is not mentioned in the retrieved papers, it is known that derivatives of 5-oxopyrrolidine-3-carboxylic acids have been screened for biological activity . For example, 1-quinolyl-5-oxopyrrolidine-3-carboxylic acids are known to stimulate division of isolated monkey kidney cells .
Future Directions
The future directions for the study of 5-Oxopyrrolidine-3-carbaldehyde and its derivatives could involve further exploration of their biological activities and potential applications in the treatment of various diseases . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, compounds like 5-Oxopyrrolidine-3-carbaldehyde, which contain a nitrogen heterocycle, could play a significant role in future drug discovery efforts .
properties
IUPAC Name |
5-oxopyrrolidine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-3-4-1-5(8)6-2-4/h3-4H,1-2H2,(H,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCVKBRTSQNCKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxopyrrolidine-3-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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